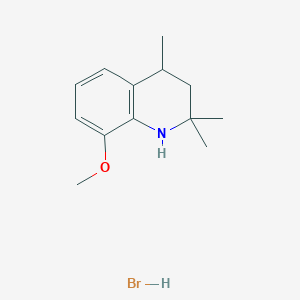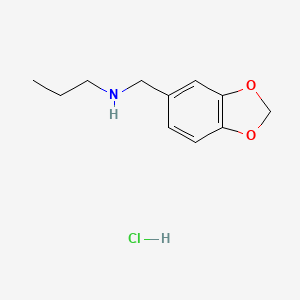amine hydrochloride CAS No. 1158362-43-6](/img/structure/B6319777.png)
[(2,4-Dimethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dimethoxyphenyl)methyl(2-methylpropyl)amine hydrochloride, also known as 2,4-DMPMA HCl, is a synthetic compound with a wide range of applications in scientific research. It is a colorless, water-soluble, crystalline solid with a molecular weight of 237.7 and a melting point of 148-150°C. It has been used in the past for its analgesic, anti-inflammatory and anti-cancer properties, and more recently for its potential therapeutic effects in the treatment of neurological disorders.
科学的研究の応用
[(2,4-Dimethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride HCl has been used in a variety of scientific research applications. It has been studied for its potential anti-inflammatory and anti-cancer properties, as well as for its potential therapeutic effects in the treatment of neurological disorders. It has also been used to study the effects of stress on the brain and to investigate the mechanisms of action of certain drugs.
作用機序
The exact mechanism of action of [(2,4-Dimethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride HCl is not yet fully understood. However, it is believed to act as an agonist at certain serotonin and norepinephrine receptors, which may explain its potential anti-inflammatory and anti-cancer properties. It is also thought to interact with certain enzymes involved in the metabolism of neurotransmitters, which may explain its potential therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects
[(2,4-Dimethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of certain neurotransmitters, including serotonin, norepinephrine, and dopamine. It has also been shown to modulate the activity of certain enzymes involved in the metabolism of neurotransmitters, such as monoamine oxidase and catechol-O-methyltransferase. In addition, it has been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
The use of [(2,4-Dimethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride HCl in laboratory experiments has several advantages. It is a water-soluble compound, making it easy to work with in aqueous solutions. It is also non-toxic and relatively inexpensive, making it a cost-effective choice for research. However, it is important to note that the compound is not approved for human consumption, and thus its use in laboratory experiments should be done with caution.
将来の方向性
Given its potential therapeutic effects in the treatment of neurological disorders and its anti-inflammatory and anti-cancer properties, there are a number of potential future directions for research on [(2,4-Dimethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride HCl. These include further investigation into its mechanism of action, its effects on various biochemical and physiological processes, and its potential therapeutic uses. Additionally, further research could be conducted into its potential toxicity and side effects, as well as its potential interactions with other drugs. Finally, further research could be conducted into its potential use in the treatment of other diseases, such as autoimmune disorders and cancer.
合成法
The synthesis of [(2,4-Dimethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride HCl involves a five-step process. First, 2,4-dimethoxyphenylacetic acid is reacted with 2-methyl-1-propanol in the presence of a base, such as sodium hydroxide, to form the corresponding ester. The ester is then reacted with hydrochloric acid to form the hydrochloride salt of [(2,4-Dimethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride. The resulting product is then purified by recrystallization with methanol and water, and finally dried.
特性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-10(2)8-14-9-11-5-6-12(15-3)7-13(11)16-4;/h5-7,10,14H,8-9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZHEHOUPSFSBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C=C(C=C1)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dimethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide](/img/structure/B6319695.png)
![N-(2-Chloroethyl)tricyclo[3.3.1.1>3,7>]decan-2-amine (HCl)](/img/structure/B6319696.png)



amine hydrochloride](/img/structure/B6319730.png)
amine hydrochloride](/img/structure/B6319748.png)
![(Butan-2-yl)[(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319764.png)
![(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319771.png)
amine hydrochloride](/img/structure/B6319782.png)
![(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319783.png)
![(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319793.png)
amine hydrochloride](/img/structure/B6319798.png)
amine hydrochloride](/img/structure/B6319805.png)